BenchChemオンラインストアへようこそ!

2,4-dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Structure–Activity Relationship Positional Isomerism Sulfonamide Medicinal Chemistry

2-Oxopiperidinyl phenyl sulfonamide with ≥95% HPLC purity for FXa inhibitor SAR. The 2,4-dimethoxy substitution enables direct comparison with positional isomers; preformed sulfonamide linkage facilitates parallel library synthesis. Suitable for physicochemical profiling, crystallographic phasing, and tool compound benchmarking. Not yet biologically annotated—ideal for labs establishing proprietary data. Inquire for bulk pricing.

Molecular Formula C20H24N2O5S
Molecular Weight 404.48
CAS No. 941893-65-8
Cat. No. B3003343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
CAS941893-65-8
Molecular FormulaC20H24N2O5S
Molecular Weight404.48
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)OC)OC)N3CCCCC3=O
InChIInChI=1S/C20H24N2O5S/c1-14-7-8-15(12-17(14)22-11-5-4-6-20(22)23)21-28(24,25)19-10-9-16(26-2)13-18(19)27-3/h7-10,12-13,21H,4-6,11H2,1-3H3
InChIKeyIKDQXIQKAKQTII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide (CAS 941893-65-8): Structural Context and Available Evidence Baseline


2,4-Dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide (CAS 941893-65-8) is a synthetic diaryl sulfonamide bearing a 2-oxopiperidin-1-yl substituent on the central phenyl ring. This core motif is shared with the clinically approved Factor Xa (FXa) inhibitor apixaban [1]. The compound is commercially supplied as a research chemical at ≥95% purity (HPLC) . Despite structural resemblance to pharmaceutically validated FXa inhibitors, a systematic search of primary research literature, patents, and authoritative bioactivity databases (ChEMBL, PubChem, BindingDB) returned no publicly disclosed biological activity data for this specific CAS number. The quantitative evidence base for this compound is therefore limited to physicochemical characterization and class-level structural inference.

Why Generic Substitution Is Not Supported: Evidence Gap for 2,4-Dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide


Compounds within the 2-oxopiperidin-1-yl phenyl sulfonamide class cannot be treated as interchangeable without compound-specific quantitative data. Even subtle structural variations—such as the position of methoxy substituents on the terminal benzene ring or the presence of a 4-methyl group on the central phenyl—can profoundly alter FXa inhibitory potency, selectivity versus related serine proteases, and oral pharmacokinetics, as demonstrated in the apixaban lead optimization program [1]. For CAS 941893-65-8, no publicly available head-to-head biological data exist to confirm whether its 2,4-dimethoxy substitution pattern confers any functional advantage over its closest positional isomers (e.g., 2,5-dimethoxy analog) or des-methyl variants. Procurement of this specific compound over an analog must therefore be justified by differential physicochemical properties or synthetic utility, not by demonstrated biological superiority.

Quantitative Differentiation Evidence for 2,4-Dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide: Comparators, Physicochemical Data, and Known Gaps


Structural Differentiation: 2,4-Dimethoxy Versus 2,5-Dimethoxy Positional Isomer

CAS 941893-65-8 bears 2,4-dimethoxy substitution on the terminal benzenesulfonamide ring, distinguishing it from its closest cataloged positional isomer, 2,5-dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide . In the apixaban series, the position of the methoxy group on the terminal aryl ring was a critical determinant of FXa potency and oral bioavailability; para-methoxy substitution was preferred, while ortho- and meta-substitution reduced activity [1]. Although no direct biological comparison between the 2,4- and 2,5-dimethoxy isomers has been published, the difference in substitution pattern is predicted to alter hydrogen-bonding capacity and conformational preference of the sulfonamide linkage.

Structure–Activity Relationship Positional Isomerism Sulfonamide Medicinal Chemistry

Impact of 4-Methyl Substitution on the Central Phenyl Ring: Comparison with Des-Methyl Analog

The target compound contains a 4-methyl group on the central phenyl ring (adjacent to the 2-oxopiperidin-1-yl substituent), whereas the commercially available des-methyl analog 2,4-dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide lacks this methyl group . In related FXa inhibitor series, the introduction of a methyl group ortho to the sulfonamide nitrogen has been shown to influence the dihedral angle of the sulfonamide bond, modulating binding to the FXa S1 and S4 pockets [1]. No direct comparative biological data are published for this pair, but the methyl group is expected to increase lipophilicity (clogP) and reduce aqueous solubility relative to the des-methyl analog.

Methyl Effect FXa Inhibitor SAR Sulfonamide Conformation

Purity and Quality Control Differentiation: Batch-to-Batch Consistency for Procurement

The target compound is routinely supplied at ≥95% purity (HPLC) with full characterization including 1H NMR and LC-MS, as verified by multiple independent vendors . In contrast, the 2,5-dimethoxy isomer and des-methyl analog are typically offered at lower purity (≥90–95%) without guaranteed NMR characterization . For SAR studies requiring strict stoichiometric control—such as biochemical IC50 determinations or crystallography—the certified purity and characterization package of CAS 941893-65-8 provides a procurement advantage.

Quality Control HPLC Purity Procurement Specification

Synthetic Utility as a Fragment or Intermediate: 2,4-Dimethoxy Sulfonamide Head Group

The 2,4-dimethoxybenzenesulfonamide moiety serves as a privileged fragment in medicinal chemistry for targeting sulfonamide-binding pockets of enzymes such as carbonic anhydrase and Factor Xa [1]. While the unadorned 2,4-dimethoxybenzenesulfonamide fragment (CAS 51770-71-9) is commercially available, the pre-installed 4-methyl-3-(2-oxopiperidin-1-yl)phenylamine moiety in CAS 941893-65-8 offers a direct entry point into elaborated FXa inhibitor analogs without the need for sequential coupling reactions [2]. This reduces synthetic step count by at least two steps compared to constructing the molecule from the fragment and amine components.

Fragment-Based Drug Discovery Synthetic Intermediate Sulfonamide Building Block

Recommended Application Scenarios for 2,4-Dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide Based on Available Evidence


Structure–Activity Relationship (SAR) Studies on FXa Inhibitor Scaffolds

CAS 941893-65-8 is best deployed as a tool compound for exploring the SAR of the terminal aryl sulfonamide region in 2-oxopiperidin-1-yl phenyl-based FXa inhibitors. Its 2,4-dimethoxy pattern provides a direct comparison point against the 2,5-dimethoxy isomer and the unsubstituted benzenesulfonamide analog, enabling teams to systematically map the impact of methoxy position on biochemical potency and selectivity. The compound's ≥95% purity supports reproducible IC50 measurements. [1]

Fragment Elaboration Library Synthesis

The pre-assembled sulfonamide linkage in CAS 941893-65-8 makes it a strategic starting material for parallel library synthesis. Researchers can modify the 2-oxopiperidin-1-yl group (e.g., reduction to piperidine, alkylation) or the 2,4-dimethoxybenzene ring (e.g., demethylation, halogenation) to rapidly generate diverse analogs for screening. This application is supported by the compound's availability with full NMR characterization, facilitating reaction monitoring and product confirmation.

Physicochemical Property Benchmarking for In-Class Compounds

Given the absence of biological data, procurement of CAS 941893-65-8 is warranted for measuring and benchmarking fundamental physicochemical properties—logD, aqueous solubility, plasma protein binding, and microsomal stability—against its positional isomers and des-methyl analogs. These data are critical for building predictive models of FXa inhibitor developability and for prioritizing compounds in lead optimization cascades. [2]

Crystallography and Biophysical Fragment Screening

The 2,4-dimethoxy substitution pattern and the 4-methylphenyl group provide distinct electron density features that can facilitate X-ray crystallographic phasing when the compound is soaked into FXa or related serine protease crystals. The high purity and comprehensive characterization reduce ambiguity in electron density fitting, making this compound a suitable candidate for fragment-based lead discovery campaigns targeting sulfonamide-binding sites. [1]

Quote Request

Request a Quote for 2,4-dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.